molecular formula C21H16N2O5 B11551177 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate

Cat. No.: B11551177
M. Wt: 376.4 g/mol
InChI Key: OWIVBZJUHMDNSK-UHFFFAOYSA-N
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Description

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, an imino group, and a nitrophenyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate typically involves the reaction of 2-methoxybenzaldehyde with 2-nitrobenzylamine under specific conditions to form the imine intermediate. This intermediate is then reacted with benzoic acid or its derivatives to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxylamine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol
  • 4-Methoxy-2-[(E)-[(4-methoxyphenyl)imino]methyl]phenol

Uniqueness

4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

[4-[(2-methoxyphenyl)iminomethyl]-2-nitrophenyl] benzoate

InChI

InChI=1S/C21H16N2O5/c1-27-19-10-6-5-9-17(19)22-14-15-11-12-20(18(13-15)23(25)26)28-21(24)16-7-3-2-4-8-16/h2-14H,1H3

InChI Key

OWIVBZJUHMDNSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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